4,4-Dimethylpiperidine hydrochloride (CAS Number: 38646-68-3) is a chemical compound with the molecular formula C7H16ClN . It is a useful reactant for the preparation of oral quinoline-based ALDH1A1 inhibitors as potential antitumor agents .
The molecular weight of 4,4-Dimethylpiperidine hydrochloride is 149.66 g/mol . The molecular structure can be represented by the InChI string: InChI=1S/C7H15N.ClH/c1-7(2)3-5-8-6-4-7;/h8H,3-6H2,1-2H3;1H
and the canonical SMILES string: CC1(CCNCC1)C.Cl
.
4,4-Dimethylpiperidine is a useful reactant in the preparation of oral quinoline-based ALDH1A1 inhibitors, which have potential antitumor properties .
The molecular weight of 4,4-Dimethylpiperidine hydrochloride is 149.66 g/mol . The parent compound, 4,4-dimethylpiperidine, has a molecular weight of 113.20 g/mol .
4,4-Dimethylpiperidine hydrochloride is an organic compound with the molecular formula . This compound is a derivative of piperidine, characterized by the presence of two methyl groups at the 4-position of the piperidine ring. It is primarily utilized in organic synthesis and has significant applications in the pharmaceutical and chemical industries. The compound serves as a building block for various biologically active molecules and is often employed in the synthesis of complex organic compounds .
4,4-Dimethylpiperidine hydrochloride can be synthesized through various chemical methods, with common sources including piperidine and alkylating agents such as methyl iodide. The synthesis process typically involves the alkylation of piperidine under specific conditions to produce the hydrochloride salt .
This compound falls under the category of heterocyclic amines, specifically within the piperidine class. Piperidines are six-membered rings containing one nitrogen atom, and their derivatives often exhibit diverse chemical properties and biological activities.
The synthesis of 4,4-Dimethylpiperidine hydrochloride typically involves two main steps:
4,4-Dimethylpiperidine hydrochloride is involved in several types of chemical reactions:
The mechanism of action for 4,4-Dimethylpiperidine hydrochloride varies based on its application. In medicinal chemistry, it often functions as a ligand that binds to specific molecular targets such as enzymes or receptors. This binding can modulate target activity, leading to therapeutic effects. For instance, it may inhibit certain enzymes involved in disease pathways, thus exerting pharmacological effects relevant for drug development targeting the central nervous system .
The melting point and boiling point data for 4,4-Dimethylpiperidine hydrochloride are essential for practical applications but are not universally specified across sources. Typical values can be derived from empirical studies during synthesis or characterization processes.
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4